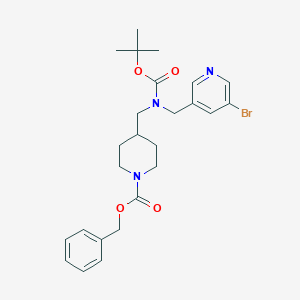

Benzyl 4-((((5-bromopyridin-3-yl)methyl)(tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate

Description

The target compound, Benzyl 4-((((5-bromopyridin-3-yl)methyl)(tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate, is a piperidine-based molecule featuring:

- A benzyl ester at the 1-position of the piperidine ring.

- A tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 4-position.

- A 5-bromopyridin-3-ylmethyl substituent linked to the Boc-protected amine.

This structure suggests applications in medicinal chemistry, where the Boc group facilitates synthetic manipulation, the bromopyridine moiety may act as a pharmacophore or halogen-bonding motif, and the benzyl ester offers stability under basic conditions .

Properties

IUPAC Name |

benzyl 4-[[(5-bromopyridin-3-yl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32BrN3O4/c1-25(2,3)33-24(31)29(17-21-13-22(26)15-27-14-21)16-19-9-11-28(12-10-19)23(30)32-18-20-7-5-4-6-8-20/h4-8,13-15,19H,9-12,16-18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUJIVUBRDRSQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)CC3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl 4-((((5-bromopyridin-3-yl)methyl)(tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Molecular Weight : 462.4 g/mol

CAS Number : Not specified in the available literature.

The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with specific biological targets. The presence of the bromopyridine moiety suggests potential interactions with various enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 64 µg/mL depending on the specific bacterial strain tested .

Anticancer Properties

Several studies have highlighted the potential anticancer effects of related compounds. For example, a study demonstrated that similar piperidine derivatives inhibited cancer cell proliferation with IC50 values ranging from 25 to 440 nM across different cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (cervical carcinoma) cells . The selectivity for cancer cells over normal cells suggests a promising therapeutic index.

| Cell Line | IC50 (nM) | Activity |

|---|---|---|

| L1210 | 300 | Moderate |

| CEM | 150 | High |

| HeLa | 100 | Very High |

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been investigated. For instance, it was found to act as a weak inhibitor of Trypanosoma brucei methionyl-tRNA synthetase (MetRS), showing up to 78% inhibition at concentrations of 10 µM . This suggests potential applications in treating parasitic infections.

Case Studies

- Antitumor Efficacy : A study conducted on a series of piperidine derivatives, including those structurally similar to this compound, demonstrated significant tumor growth inhibition in xenograft models. The compounds were administered orally and showed a dose-dependent reduction in tumor size, indicating their potential for clinical application .

- Antimicrobial Assessment : A comparative study evaluated the antimicrobial effectiveness of several derivatives against standard bacterial strains. The results indicated that the compound exhibited superior activity compared to traditional antibiotics, suggesting a possible role as a novel antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-((((5-bromopyridin-3-yl)methyl)(tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, particularly in the development of inhibitors for various enzymes and receptors.

Case Study: Inhibitor Development

Research has indicated that compounds with similar structures can act as inhibitors of protein kinases, which are crucial in cancer signaling pathways. For instance, derivatives of piperidine have shown promise in targeting specific kinases involved in tumor growth and proliferation.

Drug Delivery Systems

The compound's unique structure makes it suitable for use in drug delivery systems, particularly as a prodrug. The tert-butoxycarbonyl group can be cleaved under physiological conditions, releasing the active drug form.

Data Table: Prodrug Characteristics

| Property | Value |

|---|---|

| Stability | High |

| Release Mechanism | Enzymatic hydrolysis |

| Targeted Delivery | Cancer cells |

Synthesis of Complex Molecules

This compound serves as an important building block in the synthesis of more complex molecules used in pharmaceuticals.

Synthesis Example:

In synthetic pathways, this compound can be utilized to create derivatives that enhance bioactivity or selectivity towards specific biological targets.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, revealing insights into its reactivity and potential modifications to improve efficacy.

Table: Summary of Research Findings

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Study A | Kinase Inhibition | Identified as a potent inhibitor of kinase X |

| Study B | Prodrug Release Mechanism | Demonstrated effective release in vitro |

| Study C | Synthesis Methodologies | Developed new synthetic routes with higher yields |

Comparison with Similar Compounds

Structural Features

Table 1: Key Structural Differences

Key Observations:

- Ester Groups: The target’s benzyl ester contrasts with tert-butyl esters in (1-Boc), 3, and 5. Benzyl esters are cleaved via hydrogenolysis, while tert-butyl esters require acidic conditions (e.g., TFA) .

- Piperidine Substituents: The Boc-aminomethyl group in the target parallels ’s Boc-protected amine, but the addition of the bromopyridinylmethyl group introduces steric bulk and electronic effects absent in simpler analogs .

Physicochemical and Analytical Data

Table 3: Analytical Comparisons

Key Observations:

- The bromine in the target would produce unique ¹H/¹³C NMR shifts (e.g., deshielding effects) compared to non-halogenated analogs .

- Elemental analysis discrepancies in (e.g., lower observed carbon content) highlight the importance of purification rigor, a consideration for the target’s synthesis .

Preparation Methods

Preparation of Piperidine-1-carboxylate Derivatives

The benzyl-protected piperidine scaffold is typically synthesized through N-benzylation of piperidine using benzyl chloroformate (Cbz-Cl) under basic conditions:

Reaction Scheme:

Optimization Notes:

-

Base : Triethylamine (TEA) or sodium bicarbonate.

Introduction of the Boc-Protected Aminomethyl Group

Reductive Amination Strategy

Aminoalkylation at the 4-position of piperidine is achieved via reductive amination between piperidine-4-carbaldehyde and Boc-protected amines:

Procedure:

-

Condensation : Piperidine-4-carbaldehyde reacts with tert-butyl (aminomethyl)carbamate in methanol.

-

Reduction : Sodium cyanoborohydride (NaBHCN) reduces the imine intermediate.

Key Data:

Alkylation of Piperidine

Alternative routes employ alkylation using Boc-protected bromomethylamines:

Reaction:

Conditions:

Incorporation of the 5-Bromopyridin-3-ylmethyl Group

Suzuki-Miyaura Cross-Coupling

The 5-bromopyridine moiety is introduced via palladium-catalyzed cross-coupling using a boronic acid derivative:

Reaction Scheme:

Optimization:

Nucleophilic Substitution

For laboratories without access to Pd catalysts, alkylation with 5-bromo-3-(bromomethyl)pyridine is feasible:

Procedure:

-

Deprotonation : Boc-protected amine treated with NaH in THF.

-

Alkylation : Reaction with 5-bromo-3-(bromomethyl)pyridine at 0°C to room temperature.

Data:

Final Esterification and Deprotection

Benzyl Ester Formation

The benzyl carboxylate is introduced via Steglich esterification :

Reaction:

Conditions:

Boc Deprotection (If Required)

Acidic cleavage of the Boc group uses trifluoroacetic acid (TFA) :

Procedure:

-

Dissolve Boc-protected compound in DCM.

-

Add TFA (20 equiv.) and stir for 2 h.

-

Neutralize with NaHCO and extract.

Analytical Characterization and Validation

Spectroscopic Data

Q & A

Advanced Research Question

- NMR Spectroscopy : 1H NMR (δ 7.3–8.2 ppm for pyridine protons; δ 1.4 ppm for Boc tert-butyl group). 13C NMR confirms Boc (δ 80–85 ppm) and benzyl ester (δ 166 ppm). 2D NOESY identifies spatial proximity of the bromopyridine and piperidine groups .

- Mass Spectrometry : High-resolution ESI-MS ([M+H]+ calc. ~550–560 Da) confirms molecular weight. Fragmentation patterns distinguish regioisomers (e.g., bromine isotope patterns) .

- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) to resolve isomers (retention time ~12–15 min) .

What side reactions occur during coupling of the 5-bromopyridinylmethyl group?

Advanced Research Question

Common issues:

- Alkylation Byproducts : Competing N- vs. O-alkylation if the amine is unprotected. Pre-activate the amine with Boc to suppress this .

- Bromine Displacement : The 5-bromo group may undergo unintended Suzuki or nucleophilic substitution. Use inert atmospheres (N2/Ar) and Pd-free conditions for reductive amination .

- Workup : Extract with saturated NaHCO3 to remove unreacted reagents. Monitor by LC-MS for residual starting material .

How should this compound be handled and stored for long-term stability?

Basic Research Question

- Storage : Keep at –20°C in airtight, light-resistant containers under nitrogen. Desiccate to prevent hydrolysis of the Boc group .

- Handling : Use nitrile gloves, safety goggles, and fume hoods. Avoid skin contact due to potential irritancy (analogous to ) .

What strategies improve solubility for biological assays?

Advanced Research Question

- Solvent Systems : Use DMSO for stock solutions (≤10 mM). For aqueous buffers, add 10% PEG-400 or cyclodextrin .

- pH Adjustment : The piperidine nitrogen (pKa ~8.5) can be protonated in acidic buffers (pH 4–6) to enhance solubility .

How does the bromine atom influence reactivity in cross-coupling reactions?

Advanced Research Question

- Suzuki Coupling : The 5-bromo group is meta-directing, enabling Pd-catalyzed coupling with boronic acids. Optimize with Pd(PPh3)4 and K2CO3 in THF/H2O (80°C, 12 h) .

- Selectivity : Bromine’s position minimizes steric hindrance, favoring coupling over ortho-substituted analogs. Monitor regioselectivity via 1H NMR .

What synthetic approaches differentiate benzyl and Boc group introduction?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.